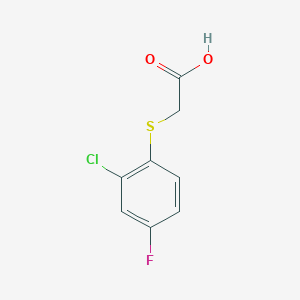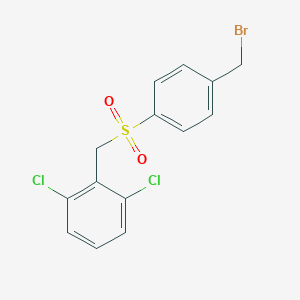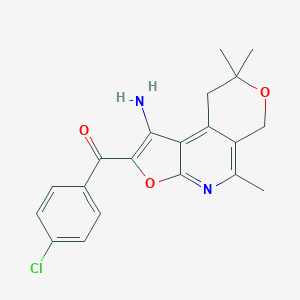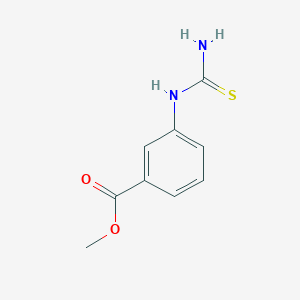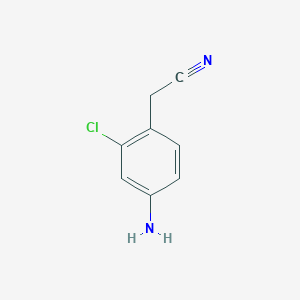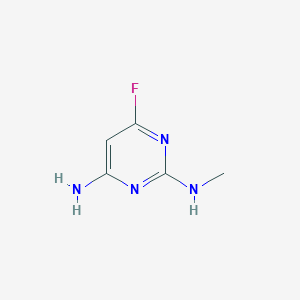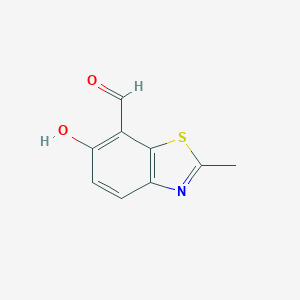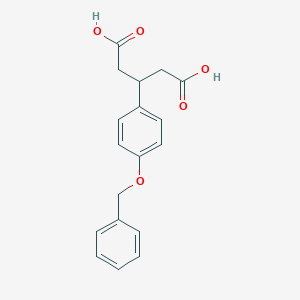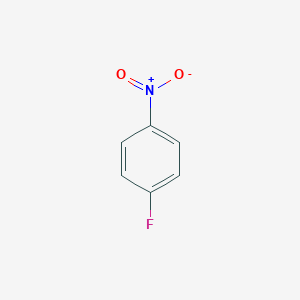![molecular formula C7H9N3O2S B070477 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide CAS No. 163137-04-0](/img/structure/B70477.png)
4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide, also known as MPTD, is a heterocyclic compound that has been the subject of scientific research due to its potential therapeutic applications. MPTD is a member of the thiadiazine family, which has been found to possess a range of biological activities, including antitumor, antifungal, and antibacterial effects. In
作用機序
The mechanism of action of 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide is not yet fully understood. However, studies have shown that 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide may exert its antitumor effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide may also exert its antifungal and antibacterial effects by disrupting the cell membrane and inhibiting the synthesis of nucleic acids.
Biochemical and Physiological Effects
4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has been found to have a range of biochemical and physiological effects. Studies have shown that 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has also been found to inhibit the activity of enzymes involved in the biosynthesis of ergosterol, a key component of the fungal cell membrane. In addition, 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has been found to inhibit the growth of bacterial cells by disrupting the cell membrane and inhibiting the synthesis of nucleic acids.
実験室実験の利点と制限
4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has several advantages for lab experiments, including its easy synthesis and low cost. 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide also possesses a wide range of biological activities, making it a versatile compound for scientific research. However, 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has some limitations in lab experiments, including its low solubility in water and its potential toxicity.
将来の方向性
For the scientific research of 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide include exploring its potential as a therapeutic agent and investigating its mechanism of action in more detail.
科学的研究の応用
4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide possesses antitumor, antifungal, and antibacterial effects. 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has also been found to possess antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
特性
CAS番号 |
163137-04-0 |
|---|---|
分子式 |
C7H9N3O2S |
分子量 |
199.23 g/mol |
IUPAC名 |
4-methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide |
InChI |
InChI=1S/C7H9N3O2S/c1-10-5-9-13(11,12)7-6(10)3-2-4-8-7/h2-4,9H,5H2,1H3 |
InChIキー |
KEUIWYSBVWTQJP-UHFFFAOYSA-N |
SMILES |
CN1CNS(=O)(=O)C2=C1C=CC=N2 |
正規SMILES |
CN1CNS(=O)(=O)C2=C1C=CC=N2 |
同義語 |
2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-4-methyl-,1,1-dioxide(9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

